2-chloro-N-[(3,4-dimethoxyphenyl)methyl]propanamide
Description
2-Chloro-N-[(3,4-dimethoxyphenyl)methyl]propanamide (CAS: 80364-88-1) is a chlorinated propanamide derivative with the molecular formula C₁₂H₁₆ClNO₃ and a molecular weight of 257.71 g/mol . Its structure features a propanamide backbone substituted with a 2-chloro group and an N-(3,4-dimethoxyphenyl)methyl moiety.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-[(3,4-dimethoxyphenyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3/c1-8(13)12(15)14-7-9-4-5-10(16-2)11(6-9)17-3/h4-6,8H,7H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNOXETBALUKUMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC(=C(C=C1)OC)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701001187 | |
| Record name | 2-Chloro-N-[(3,4-dimethoxyphenyl)methyl]propanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701001187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80364-88-1 | |
| Record name | Propanamide, 2-chloro-N-((3,4-dimethoxyphenyl)methyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080364881 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-N-[(3,4-dimethoxyphenyl)methyl]propanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701001187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(3,4-dimethoxyphenyl)methyl]propanamide typically involves the reaction of 3,4-dimethoxybenzylamine with 2-chloropropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(3,4-dimethoxyphenyl)methyl]propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, thiols, or amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products .
Scientific Research Applications
Medicinal Chemistry
-
Anticancer Activity :
- Mechanism of Action : Research indicates that 2-chloro-N-[(3,4-dimethoxyphenyl)methyl]propanamide exhibits potential anticancer properties by inhibiting specific cellular pathways involved in tumor growth. It may interact with DNA or proteins to induce cytotoxic effects on cancer cells.
- Case Study : A study demonstrated its antiproliferative activity against various cancer cell lines, showing significant inhibition comparable to established chemotherapeutic agents.
-
Anti-inflammatory Effects :
- The compound has been investigated for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation. This inhibition could lead to reduced inflammatory responses in various conditions.
Biological Research
- Antimicrobial Properties :
- Neuroprotective Effects :
Industrial Applications
- Synthesis of Fine Chemicals :
-
Development of Agrochemicals :
- The compound is being researched for its potential use in developing new agrochemicals, particularly those aimed at pest control or plant growth regulation.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(3,4-dimethoxyphenyl)methyl]propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to changes in their activity. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key differences between the target compound and its analogs:
Key Distinctions
Aromatic Substitution Effects: The 3,4-dimethoxybenzyl group in the target compound enhances polarity and electron-donating capacity compared to the 3,4-dichlorophenyl group in propanil . This difference likely alters solubility (higher in polar solvents for the target) and biological target specificity.
Backbone and Chain Length :
- The target compound’s propanamide backbone (3-carbon chain) contrasts with acetamide derivatives like dimethenamid (2-carbon chain), which may influence conformational flexibility and binding kinetics .
Biological Activity :
- Propanil’s herbicidal action stems from inhibiting photosynthesis in weeds, whereas dimethenamid targets lipid biosynthesis . The target compound’s dimethoxy group may redirect its activity toward enzymatic targets (e.g., kinases or receptors) in medicinal contexts, as seen in related propanamide intermediates .
Research Findings and Implications
- Solubility and Stability : The 3,4-dimethoxybenzyl group likely improves aqueous solubility compared to methyl or chlorophenyl analogs, facilitating formulation in drug delivery systems .
- Synthetic Utility : The compound’s chloro group offers reactivity for further functionalization (e.g., nucleophilic substitution), making it a versatile intermediate in organic synthesis .
Biological Activity
2-chloro-N-[(3,4-dimethoxyphenyl)methyl]propanamide, also known as DKM 2-93, is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
The chemical formula for this compound is C12H16ClNO3. The compound features a chloro group, a propanamide group, and a 3,4-dimethoxyphenyl moiety, which contribute to its biological properties.
Table 1: Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | C12H16ClNO3 |
| Molecular Weight | 257.72 g/mol |
| CAS Number | 80364-88-1 |
| Solubility | Soluble in organic solvents |
The primary mechanism of action for this compound involves its role as a selective inhibitor of Ubiquitin-like modifier activating enzyme 5 (UBA5). UBA5 is implicated in the regulation of protein degradation pathways, particularly in cancer cells.
- Inhibition of UBA5 : The compound covalently modifies the catalytic cysteine residue of UBA5, inhibiting its activity and leading to impaired survival of pancreatic cancer cells .
- Cell Viability : In vitro studies have shown that DKM 2-93 exhibits IC50 values of 90 µM against PaCa2 cells and 30 µM against Panc1 cells .
Anticancer Properties
Research indicates that DKM 2-93 displays promising anticancer activity:
- In vitro Studies : It has been demonstrated that the compound significantly reduces cell viability in pancreatic cancer cell lines.
- In vivo Studies : Tumor xenograft studies in immune-deficient mice showed that daily treatment with DKM 2-93 resulted in significant tumor growth inhibition without causing noticeable toxicity or weight loss in the subjects .
Antimicrobial Activity
Preliminary studies suggest that compounds similar to DKM 2-93 may possess antimicrobial properties:
- Antibacterial Activity : Related derivatives have shown antibacterial activity against various strains, indicating potential for further exploration in antimicrobial applications.
Other Biological Activities
The compound is also being investigated for other potential biological activities such as:
- Anti-inflammatory Effects : Some analogs have demonstrated anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of compounds related to DKM 2-93:
- Study on Antiproliferative Activity : A series of amide derivatives were synthesized and tested for their antiproliferative activity against HeLa cells, exhibiting IC50 values ranging from 0.69 to 11 µM . This suggests that structural modifications can enhance biological activity.
- Mechanistic Insights : Research has indicated that the incorporation of specific functional groups can lead to increased interactions with target proteins involved in cancer progression .
Q & A
How can researchers optimize the synthesis of 2-chloro-N-[(3,4-dimethoxyphenyl)methyl]propanamide to improve yield and purity?
Methodological Answer:
Synthesis optimization requires a combination of Design of Experiments (DOE) and computational reaction path analysis . DOE enables systematic variation of parameters (e.g., temperature, solvent ratios, catalyst loading) to identify optimal conditions while minimizing trial-and-error approaches . Computational tools, such as quantum chemical calculations, can predict reaction pathways and intermediate stability, narrowing experimental conditions . For example, analogous propanamide derivatives (e.g., N-(4-chloro-2-hydroxyphenyl)-2,2-dimethylpropanamide) achieved 80–84% yields via stepwise chloroacetylation and coupling reactions, validated by NMR and HPLC .
What advanced spectroscopic techniques resolve ambiguities in structural assignment for this compound?
Methodological Answer:
- X-ray crystallography provides definitive confirmation of molecular geometry and intermolecular interactions, as demonstrated for structurally similar compounds like 3-chloro-N-(4-methoxyphenyl)propanamide (bond angles: C-Cl = 1.74 Å, torsion angles < 5°) .
- 2D NMR (e.g., HSQC, HMBC) clarifies connectivity in complex regions, particularly for the 3,4-dimethoxyphenyl group and chloroacetamide moiety. For instance, NMR chemical shifts for carbonyl groups in related compounds range from 168–172 ppm .
How can computational chemistry elucidate reaction mechanisms in degradation or bioactivity studies?
Methodological Answer:
Density Functional Theory (DFT) simulations model reaction pathways, such as hydrolysis of the chloroacetamide group or interactions with biological targets. For example, ICReDD’s workflow combines quantum mechanics (e.g., transition-state analysis) with experimental validation to predict degradation products or binding affinities . This approach reduces reliance on resource-intensive in vitro assays.
What methodologies address contradictions between theoretical predictions and experimental physicochemical data?
Methodological Answer:
Discrepancies (e.g., logP deviations >0.5 units) require cross-validation using:
- Chromatographic techniques : HPLC retention times compared against computational logP predictions (e.g., ACD/Labs or Molinspiration).
- Thermogravimetric analysis (TGA) : Validates thermal stability predictions from molecular dynamics simulations .
For example, 3-chloro-N-(3,4-difluorophenyl)propanamide showed experimental logP = 3.68 vs. predicted 3.12, necessitating iterative refinement of computational models .
How to design experiments assessing bioactivity while minimizing byproduct interference?
Methodological Answer:
- HPLC purification (≥98% purity) is critical for isolating the target compound from synthetic byproducts .
- Dose-response assays should include controls for solvent effects (e.g., DMSO cytotoxicity) and stability checks via LC-MS at assay endpoints. For example, AZD8931 (a structurally related acetamide) required 11 synthesis steps with rigorous intermediate purification to ensure bioactivity accuracy .
What statistical methods are recommended for analyzing structure-activity relationships (SAR)?
Methodological Answer:
- Multivariate regression correlates substituent effects (e.g., methoxy vs. chloro groups) with bioactivity.
- Principal Component Analysis (PCA) reduces dimensionality in datasets, isolating key physicochemical drivers (e.g., lipophilicity, H-bonding capacity) .
For example, PCA of 15 propanamide derivatives revealed steric bulk at the 3,4-position as a critical factor in enzyme inhibition .
How to mitigate environmental risks during lab-scale synthesis?
Methodological Answer:
- Microscale techniques reduce waste generation (e.g., 1g batches with 95% purity ).
- Green solvent alternatives (e.g., cyclopentyl methyl ether instead of DCM) lower toxicity .
- Waste classification : Chlorinated byproducts require segregated storage and professional disposal .
What strategies validate the stability of this compound under varying storage conditions?
Methodological Answer:
- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks, monitoring degradation via HPLC .
- Crystallinity assessment : X-ray powder diffraction (XRPD) detects polymorphic changes affecting solubility and stability .
Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
